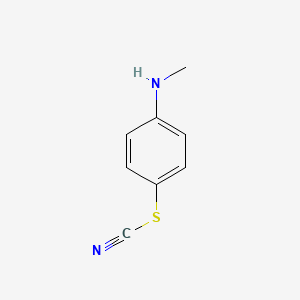

N-methyl-4-thiocyanatoaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

[4-(methylamino)phenyl] thiocyanate |

InChI |

InChI=1S/C8H8N2S/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5,10H,1H3 |

InChI Key |

LZFNJFRNIKZSTR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)SC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of N Methyl 4 Thiocyanatoaniline

Reactions at the Thiocyanate (B1210189) Moiety

The thiocyanate (-SCN) group is a pseudohalide and serves as a valuable precursor for a variety of sulfur-containing functional groups. researchgate.net Its transformations are central to the synthetic utility of N-methyl-4-thiocyanatoaniline.

The conversion of organic thiocyanates to the corresponding thiols (mercaptans) is a fundamental transformation. This reductive cleavage of the C-S bond can be achieved through several methods. A common approach involves the use of reducing agents like zinc in acidic media, although this can be slow. google.com More potent reducing systems, such as lithium aluminum hydride (LiAlH4), are effective but can be costly for large-scale applications. beilstein-journals.org An alternative and efficient method for this conversion is the use of alkali metals, like sodium, in liquid ammonia. google.com Another reported method for the conversion of organic thiocyanates to thiols involves the use of phosphorus pentasulfide (P2S5) in refluxing toluene (B28343). beilstein-journals.org

Table 1: Representative Conditions for the Conversion of Aryl Thiocyanates to Thiols | Reagent System | Conditions | Comments | | --- | --- | --- | | Zn / HCl | Slow reaction rates. beilstein-journals.org | | LiAlH4 | Ether | Effective but costly. beilstein-journals.org | | Na / liquid NH3 | - | Provides high yields. google.com | | P2S5 | Refluxing toluene | Non-reductive conditions. beilstein-journals.org |

For this compound, these methods would yield 4-(methylamino)benzenethiol, a key intermediate for further derivatization.

Aryl thiocyanates are precursors to both symmetrical and unsymmetrical disulfides. The reaction of an aryl thiocyanate with a thiol can lead to the formation of a mixture of diaryl disulfides. nrcresearchpress.com The thiocyanate group can be converted to a disulfide bond under basic conditions. researchgate.net For instance, the reaction of p-acetamidophenyl thiocyanate with p-nitrothiophenol in the presence of triethylamine (B128534) yields a mixture of the corresponding symmetrical and unsymmetrical disulfides. nrcresearchpress.com Furthermore, the direct conversion of thiols to disulfides is a common oxidative process, and since thiols can be generated from thiocyanates, this provides an indirect route to disulfides from this compound.

The thiocyanate group, in conjunction with the neighboring amino group, can participate in cyclization reactions to form various sulfur-containing heterocycles. For example, 4-thiocyanatoaniline derivatives can undergo cyclization to form benzothiazoles. nih.gov The reaction of 2-nitro-4-thiocyanatoaniline (B119080) with 4-nitrochlorobenzene in an aqueous alkaline medium in the presence of a phase-transfer catalyst leads to the formation of 4-amino-3,4'-dinitrodiphenyl sulfide, which can be a precursor for heterocyclic systems. researchgate.net The synthesis of new nitrogen and sulfur heterocyclic systems has been reported by linking indole, 1,2,4-triazole, pyridazine, and quinoxaline (B1680401) rings, starting from 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com While direct examples with this compound are not extensively documented, the principles of intramolecular cyclization suggest that under appropriate conditions, the nitrogen of the N-methylamino group could react with the thiocyanate carbon or a derivative thereof to form fused heterocyclic systems. numberanalytics.com

Aryl thiocyanates can rearrange to form the more stable isothiocyanate isomers (Ar-NCS). This isomerization can be catalyzed by various factors, including heat or the presence of a thiocyanate ion catalyst. researchgate.netwikipedia.org For instance, allyl thiocyanate readily isomerizes to allyl isothiocyanate. wikipedia.org This rearrangement is believed to proceed through a nrcresearchpress.comnrcresearchpress.com-sigmatropic shift in allylic systems. researchgate.net For aryl thiocyanates, the transformation can also be induced by photoinduced electron transfer. researchgate.net This transformation would convert this compound into N-methyl-4-isothiocyanatoaniline, a valuable synthon for preparing thiourea (B124793) derivatives.

The thiocyanate group can be oxidized to a sulfonyl chloride. A general method involves the reaction of an organic thiocyanate with a halogen, such as chlorine or bromine, in the presence of water. google.com This oxidative chlorination converts the thiocyanate directly into the corresponding sulfonyl halide. google.com For this compound, this would produce 4-(methylamino)benzene-1-sulfonyl chloride. Alternatively, the thiocyanate can first be converted to the thiol, which is then oxidized to the sulfonyl chloride using reagents like N-chlorosuccinimide (NCS) in the presence of HCl or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org These sulfonyl chlorides are important intermediates for the synthesis of sulfonamides.

Table 2: Reagents for the Oxidation of Thiols/Thiocyanates to Sulfonyl Chlorides

| Starting Material | Reagent(s) | Product |

|---|---|---|

| Aryl Thiocyanate | Cl2 or Br2 / H2O | Aryl Sulfonyl Halide google.com |

| Aryl Thiol | H2O2 / SOCl2 | Aryl Sulfonyl Chloride organic-chemistry.org |

| Aryl Thiol | N-Chlorosuccinimide / HCl | Aryl Sulfonyl Chloride organic-chemistry.org |

Transformations to Isothiocyanates

Reactions at the Aniline (B41778) Moiety

The N-methylamino group in this compound is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions relative to itself. libretexts.org Since the para position is occupied by the thiocyanate group, electrophilic substitution is expected to occur at the positions ortho to the N-methylamino group (positions 3 and 5).

The high reactivity of aniline derivatives can sometimes lead to polysubstitution. libretexts.org To control the reaction and achieve monosubstitution, the activating effect of the amino group can be moderated by acetylation to form an acetamide. libretexts.org However, a significant drawback is that Friedel-Crafts reactions are often unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring. libretexts.orgbyjus.com This deactivation can be overcome by first acetylating the amino group. libretexts.org

Common electrophilic substitution reactions applicable to the aniline moiety of this compound, likely at the 3-position, include:

Halogenation: Reaction with bromine or chlorine.

Nitration: Reaction with nitric acid, often in the presence of sulfuric acid. Direct nitration can lead to oxidation products, so protection of the amino group is often necessary. byjus.com

Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group. byjus.com

The N-methylamino group itself can also undergo reactions. It can be further alkylated or acylated, and it can participate in condensation reactions. The basic nature of the nitrogen atom allows it to form salts with acids. noaa.gov

Electrophilic Aromatic Substitution on the Phenyl Ring

The synthesis of this compound itself is a prime example of an electrophilic aromatic substitution reaction. The strong electron-donating and ortho-, para-directing N-methylamino group on the N-methylaniline precursor directs the incoming electrophilic thiocyanating agent to the position para to the amine, resulting in the target compound with high regioselectivity. mdpi.comwhu.edu.cn Various methods have been developed for this transformation, employing different sources for the electrophilic sulfur.

One common method involves the reaction of N-methylaniline with potassium thiocyanate (KSCN) and bromine in acetic acid. iucr.org Another efficient, eco-friendly approach uses a combination of N-bromosuccinimide (NBS) and KSCN in ethanol (B145695) at room temperature. mdpi.com In this system, NBS reacts with KSCN to generate an electrophilic thiocyanate precursor, N-thiocyanatosuccinimide (NTS), in situ. mdpi.com The aniline derivative then attacks this electrophile to yield the para-substituted product. mdpi.com Other systems, such as using diethyl azodicarboxylate (DEAD) and ammonium (B1175870) thiocyanate (NH₄SCN), have also been reported to successfully thiocyanate anilines. whu.edu.cn

While the synthesis involves electrophilic substitution on a precursor, information on subsequent electrophilic aromatic substitution reactions on the this compound ring itself is limited in the literature. The presence of the powerful activating N-methylamino group would likely dominate over the deactivating, meta-directing nature of the thiocyanate group, directing further substitution to the ortho positions (3 and 5) relative to the amine. However, direct nitration or halogenation of highly activated anilines can be difficult to control and may lead to oxidation or polysubstitution. libretexts.org

Table 1: Synthesis of this compound via Electrophilic Thiocyanation

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference(s) |

| N-methylaniline | NH₄SCN, DEAD | - | - | High to excellent | whu.edu.cn |

| N-methylaniline | KSCN, NBS | Ethanol | Room Temp (27 °C) | Good | mdpi.com |

| o-toluidine (B26562)* | KSCN, Bromine | Acetic Acid | - | - | iucr.org |

| Note: This synthesis produces 2-methyl-4-thiocyanatoaniline, a structurally similar compound, illustrating a standard procedure. |

Derivatization of the N-Methylamino Group

The secondary amine functionality of this compound is a potential site for derivatization reactions such as acylation and alkylation. However, specific literature examples of such reactions on this compound are scarce.

A report on the iron-catalysed thiocyanation of N-tosylaniline to produce N-tosyl-4-thiocyanatoaniline demonstrates that the thiocyanation reaction is compatible with a protected (sulfonated) amine. gla.ac.uk This suggests that derivatization of the amine is chemically feasible in the presence of the thiocyanate group.

Table 2: Conceptual Derivatization at the N-Methylamino Group

| Derivative Name | Structure | Status |

| N-acetyl-N-methyl-4-thiocyanatoaniline |  | Illustrative example based on common aniline chemistry; specific synthesis not reported in reviewed literature. |

| N-tosyl-N-methyl-4-thiocyanatoaniline |  | Illustrative example; reported synthesis starts from N-tosylaniline, not this compound. gla.ac.uk |

Cascade Reactions and Multicomponent Processes

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are a powerful tool in organic synthesis. 20.210.105 While specific examples using this compound as a starting material in cascade or multicomponent reactions (MCRs) like the Ugi or Passerini reactions are not prominent in the surveyed literature, related transformations highlight relevant pathways. wikipedia.orgwikipedia.org

One notable cascade process involves the synthesis of benzothiazole (B30560) derivatives from anilines. A reported method uses anilines, ammonium thiocyanate (NH₄SCN), K₂CO₃, and K₂S₂O₈ in water. The proposed mechanism involves the initial formation of a phenylthiourea (B91264) intermediate, which, upon activation and oxidation, undergoes a radical-initiated intramolecular electrophilic cyclization to form the benzothiazole ring. iucr.org This represents a plausible cascade pathway that N-methylaniline could undergo to form a 2-amino-N-methylbenzothiazole, where an this compound-like species could be a transient intermediate.

Furthermore, a process for synthesizing various aromatic thiocyanates, including this compound, has been developed from α-amino carbonyl compounds and potassium thiocyanate, mediated by K₂S₂O₈. This reaction proceeds through the cleavage of a C–N bond and the formation of a new C–S bond in a process that can be considered a synthetic cascade. acs.org

In the synthesis of albendazole, a multi-step process is described where 2-nitro-4-thiocyanatoaniline is generated and then reacts with n-propyl bromide to form 2-nitro-4-propylsulfanyl-phenylamine, showcasing a sequential modification rather than a true cascade. environmentclearance.nic.ingoogle.com

Mechanistic Insights into Reactive Intermediates (e.g., SCN radical)

The formation of the C–S bond in the synthesis of this compound and related compounds can proceed through distinct mechanistic pathways involving different reactive intermediates. The specific pathway is often dependent on the reagents and conditions employed.

The most common mechanism is an electrophilic aromatic substitution involving a potent electrophile, notionally "SCN⁺". This species is typically generated in situ. For instance, the reaction of an inorganic thiocyanate salt like KSCN or NH₄SCN with an oxidant such as bromine or N-bromosuccinimide (NBS) produces an electrophilic thiocyanating agent. mdpi.comiucr.org In the case of NBS, N-thiocyanatosuccinimide (NTS) is formed, which is then attacked by the electron-rich aromatic ring of the aniline. mdpi.com Lewis acids can also be used to activate N-thiocyanating reagents. gla.ac.uk The reaction concludes with the loss of a proton to restore the aromaticity of the ring. mdpi.com

An alternative mechanism involves radical intermediates. This pathway is often invoked when oxidants like potassium persulfate (K₂S₂O₈) are used. acs.org In this scenario, the thiocyanate anion (SCN⁻) is oxidized to generate a thiocyanate radical (•SCN). This radical can then attack the aromatic ring. For example, in the synthesis of benzothiazoles, the reaction is proposed to proceed via a radical route where an intermediate undergoes intramolecular electrophilic cyclization. iucr.org Electrochemical methods can also be used to generate the thiocyanogen (B1223195) molecule, (SCN)₂, via oxidation of the thiocyanate ion, which then acts as the thiocyanating agent. mdpi.com

Advanced Spectroscopic and Structural Characterization of N Methyl 4 Thiocyanatoaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For N-methyl-4-thiocyanatoaniline , ¹H NMR spectra reveal distinct signals corresponding to the different types of protons within the molecule. rsc.orgrsc.org The methyl protons (-CH₃) typically appear as a singlet, while the aromatic protons show a more complex pattern due to their coupling with each other. rsc.orgrsc.org In deuterated chloroform (B151607) (CDCl₃), the methyl protons of this compound have been reported as a singlet at approximately 3.27 ppm. rsc.org The aromatic protons appear as multiplets in the range of 6.91-7.25 ppm. rsc.org Another study in DMSO-d₆ reported the methyl protons as a singlet at 2.63 ppm, a broad singlet for the amine proton at 3.62 ppm, and two doublets for the aromatic protons at 6.50 ppm and 6.91 ppm. rsc.org

The ¹³C NMR spectrum of this compound provides information on the carbon framework. rsc.orgrsc.org The methyl carbon gives a signal in the aliphatic region, while the aromatic carbons and the thiocyanate (B1210189) carbon resonate in the downfield region. rsc.orgrsc.org In CDCl₃, the reported chemical shifts include signals at approximately 30.5 ppm for the methyl carbon and several signals between 112.6 ppm and 151.7 ppm for the aromatic and thiocyanate carbons. rsc.orgrsc.org

The specific chemical shifts can vary slightly depending on the solvent used and the concentration of the sample. These variations are due to solvent-solute interactions that can affect the electronic environment of the nuclei.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound and its Derivatives

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| This compound | DMSO-d₆ | ¹H | 2.63 | s | - | -CH₃ | rsc.org |

| ¹H | 3.62 | br s | - | -NH | rsc.org | ||

| ¹H | 6.50 | d | 7.5 | Aromatic CH | rsc.org | ||

| ¹H | 6.91 | d | 7.5 | Aromatic CH | rsc.org | ||

| CDCl₃ | ¹³C | 30.26 | - | - | -CH₃ | rsc.org | |

| ¹³C | 107.45, 112.71, 113.38, 134.78, 151.11 | - | - | Aromatic & SCN | rsc.org | ||

| N,N-dimethyl-4-thiocyanatoaniline | CDCl₃ | ¹H | 3.00 | s | - | -N(CH₃)₂ | rsc.org |

| ¹H | 6.67 | d | 10 | Aromatic CH | rsc.org | ||

| ¹H | 7.42 | d | 10 | Aromatic CH | rsc.org | ||

| CDCl₃ | ¹³C | 40.17 | - | - | -N(CH₃)₂ | rsc.org | |

| ¹³C | 106.4, 112.6, 113.1, 134.5, 151.7 | - | - | Aromatic & SCN | rsc.org | ||

| 2-methyl-4-thiocyanatoaniline | CDCl₃ | ¹H | 2.16 | s | - | Ar-CH₃ | rsc.org |

| ¹H | 3.91 | br s | - | -NH₂ | rsc.org | ||

| ¹H | 6.66 | d | 7.5 | Aromatic CH | rsc.org | ||

| ¹H | 7.24 | m | - | Aromatic CH | rsc.org | ||

| CDCl₃ | ¹³C | 17.2 | - | - | Ar-CH₃ | rsc.org | |

| ¹³C | 109.3, 112.6, 115.7, 123.9, 132.1, 135.1, 147.1 | - | - | Aromatic & SCN | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., SCN stretching)

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the most prominent and diagnostic absorption band is that of the thiocyanate (-SCN) group.

The stretching vibration of the SCN group typically appears as a strong, sharp band in the region of 2100-2200 cm⁻¹. researchgate.netresearchgate.net For this compound, this characteristic SCN stretching frequency is observed around 2149-2152 cm⁻¹. rsc.orgrsc.org The exact position of this band can be influenced by the electronic nature of the substituents on the aromatic ring and the physical state of the sample (solid or solution).

Other important IR absorption bands for this compound include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine. rsc.org For this compound, a band at 3401 cm⁻¹ has been reported. rsc.org

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed below 3000 cm⁻¹. rsc.orglibretexts.org

C=C stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. rsc.orglibretexts.org For this compound, bands at 1594 and 1513 cm⁻¹ have been noted. rsc.org

C-N stretching: The stretching vibration of the aryl-N bond is usually found in the 1250-1360 cm⁻¹ range. msu.edu

Interactive Data Table: Key IR Absorption Frequencies for this compound and its Derivatives

| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| This compound | SCN | Stretching | 2149 | rsc.org |

| NH | Stretching | 3401 | rsc.org | |

| C=C (aromatic) | Stretching | 1594, 1513 | rsc.org | |

| N,N-dimethyl-4-thiocyanatoaniline | SCN | Stretching | 2143 | rsc.org |

| C=C (aromatic) | Stretching | 1593, 1509 | rsc.org | |

| 2-methyl-4-thiocyanatoaniline | SCN | Stretching | 2150 | rsc.org |

| NH₂ | Stretching | 3445, 3364 | rsc.org | |

| C=C (aromatic) | Stretching | 1629, 1491 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, EI-MS, HRMS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are commonly used.

For This compound (C₈H₈N₂S) , the molecular weight is 164.22 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com

Under EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For amines, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to the loss of a methyl radical or other fragments. The presence of the thiocyanate group also influences the fragmentation, potentially leading to the loss of SCN or related fragments.

While specific fragmentation data for this compound is not extensively detailed in the search results, general principles of amine and aromatic compound fragmentation can be applied. arizona.edumsu.edu The molecular ion peak at m/z 164 would be expected, along with other significant peaks corresponding to stable fragment ions.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

X-ray diffraction studies on derivatives of thiocyanatoaniline, such as 2-methyl-4-thiocyanatoaniline, reveal the conformation of the molecule. iucr.orgiucr.orgresearchgate.net The planarity of the aromatic ring and the geometry of the substituents are key features. The torsion angle between the plane of the phenyl ring and the thiocyanate group is an important conformational parameter. For instance, in 2-methyl-4-thiocyanatoaniline, the C7—S1—C1—C2 torsion angle has been reported. researchgate.net

In the crystal lattice, molecules of this compound and its derivatives are held together by various intermolecular forces. Hydrogen bonding plays a significant role, particularly the N-H···N interactions where the amine hydrogen of one molecule forms a hydrogen bond with the nitrogen atom of the thiocyanate group of a neighboring molecule. iucr.orgiucr.org

The combination of hydrogen bonds and other intermolecular forces directs the packing of the molecules in the crystal, leading to the formation of a specific supramolecular assembly. iucr.orgiucr.org For 2-methyl-4-thiocyanatoaniline, these interactions connect the molecules into a three-dimensional network. iucr.orgiucr.orgresearchgate.net The study of crystal packing is crucial for understanding the physical properties of the solid material and for the design of new materials with desired properties. The way molecules arrange themselves can influence properties like melting point, solubility, and even color. uc.ptnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to calculate the electronic structure of molecules. springerprofessional.de By solving approximations of the Schrödinger equation, DFT can determine properties like molecular orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding a molecule's reactivity. While specific DFT studies on N-methyl-4-thiocyanatoaniline are not prevalent in the literature, extensive research on analogous compounds, such as 2-methyl-4-thiocyanatoaniline, provides a strong basis for understanding its properties. nih.govresearchgate.net

DFT calculations would typically focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity. For an aniline (B41778) derivative, the HOMO is generally expected to be localized on the aromatic ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO, influenced by the electron-withdrawing thiocyanate (B1210189) group, would be distributed over the aromatic ring and the SCN moiety, highlighting sites susceptible to nucleophilic attack.

Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptor analysis, can further pinpoint the most reactive atomic sites for electrophilic, nucleophilic, and radical attacks. The nitrogen of the methylamino group and specific carbons on the phenyl ring are predicted to be key sites of reactivity.

Table 1: Predicted Electronic Properties of this compound via DFT (Note: These are representative values based on DFT calculations for analogous aromatic amines and thiocyanates.)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack; relates to electron affinity. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | ~3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential on the N of the thiocyanate group; Positive potential on the amino H. | Predicts sites for non-covalent interactions, such as hydrogen bonding. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov By simulating these dynamics, researchers can explore the conformational landscape of a molecule, identifying stable structures and the flexibility of different regions. fortunejournals.combiorxiv.org

For this compound, key conformational features include the rotation around the C-N bond of the methylamino group and the C-S bond of the thiocyanate group. The orientation of the thiocyanate group relative to the plane of the phenyl ring is of particular interest. Crystal structure analysis of the closely related compound 2-methyl-4-thiocyanatoaniline shows that the thiocyanate group is tilted almost perpendicularly to the aromatic ring, with a C-S-C-C torsion angle of 86.6°. nih.govresearchgate.net

MD simulations would allow for the exploration of this rotational barrier and the identification of the most energetically favorable conformations in different environments (e.g., in a vacuum or in a solvent). The simulations can track parameters like the radius of gyration and solvent accessible surface area to understand how the molecule's shape changes over time. researchgate.net

Table 2: Key Dihedral Angles for Conformational Analysis of this compound (Note: This table outlines the key rotational angles that would be analyzed in an MD simulation.)

| Dihedral Angle | Description | Expected Behavior from MD Simulation |

| C(ring)-C(ring)-N-C(methyl) | Rotation of the methylamino group. | Relatively free rotation, with small energy barriers. |

| C(ring)-C(ring)-S-C(N) | Rotation of the thiocyanate group. | A significant energy barrier is expected, with a preferred near-perpendicular orientation. |

| C(ring)-S-C-N | Linearity of the thiocyanate group. | Expected to remain relatively linear, with bending vibrations. |

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry provides the tools to map the entire energy landscape of a chemical reaction, a process known as reaction pathway analysis. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, this analysis could be applied to various reactions. For example, in an electrophilic aromatic substitution reaction, calculations could determine whether substitution is more likely to occur at the ortho or meta position relative to the activating methylamino group. The calculations would model the formation of the sigma complex (an intermediate) and locate the transition state leading to it.

Another potential reaction for study is the cyclization involving the thiocyanate and amino groups to form heterocyclic structures. jchemlett.com Computational analysis could elucidate the mechanism, determining whether it is a concerted or stepwise process and calculating the activation barriers for each step. acs.org

Table 3: Hypothetical Energy Profile for Electrophilic Bromination (Note: This table represents a simplified, hypothetical reaction coordinate diagram that could be generated from computational analysis.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Molecule + Br₂) | 0 | Starting materials. |

| Transition State 1 (Ortho) | +15 | Energy barrier for attack at the ortho position. |

| Intermediate 1 (Ortho Sigma Complex) | +5 | Wheland intermediate for ortho substitution. |

| Transition State 2 (Meta) | +25 | Energy barrier for attack at the meta position. |

| Intermediate 2 (Meta Sigma Complex) | +20 | Wheland intermediate for meta substitution. |

| Products (Brominated Molecule + HBr) | -10 | Final products of the reaction. |

Prediction of Spectroscopic Parameters

Theoretical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT methods are particularly effective at predicting vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, DFT calculations could predict the characteristic IR stretching frequencies for the N-H bond of the amino group, the C-H bonds of the methyl and aromatic groups, and the unique S-C≡N stretch of the thiocyanate moiety. The calculated vibrational spectrum can be invaluable for interpreting experimental IR data. Similarly, NMR chemical shifts for the ¹H and ¹³C nuclei can be calculated and compared to experimental spectra to aid in signal assignment.

The accuracy of these predictions often relies on the level of theory and the basis set used in the calculation. Comparing calculated geometric parameters, such as bond lengths and angles, with high-resolution data from X-ray crystallography provides a benchmark for the accuracy of the computational model. nih.govresearchgate.net

Table 4: Comparison of Experimental and Hypothetical DFT-Predicted Parameters for a Thiocyanatoaniline Structure (Experimental data based on the analogue 2-methyl-4-thiocyanatoaniline nih.govresearchgate.net.)

| Parameter | Experimental Value (Analogue) | Typical DFT Predicted Value |

| C-S Bond Length | 1.692 Å | 1.705 Å |

| S-C≡N Bond Angle | ~180° | ~179° |

| N-H Stretch (IR) | ~3400 cm⁻¹ | ~3410 cm⁻¹ (unscaled) |

| S-C≡N Stretch (IR) | ~2150 cm⁻¹ | ~2155 cm⁻¹ (unscaled) |

| Aromatic ¹H Chemical Shift | 6.5 - 7.5 ppm | 6.6 - 7.6 ppm |

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on chemical features, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical features of a set of molecules with a specific activity. The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties.

For this compound, a wide range of descriptors could be calculated computationally for inclusion in a QSAR model. These descriptors fall into several categories:

Electronic Descriptors: Derived from DFT, these include HOMO/LUMO energies, dipole moment, partial atomic charges, and electrostatic potentials. They describe a molecule's ability to participate in electrostatic or orbital-controlled interactions.

Steric/Topological Descriptors: These describe the size, shape, and branching of a molecule. Examples include molecular weight, molecular volume, surface area, and connectivity indices (e.g., Kier & Hall indices).

Hydrophobic Descriptors: These quantify a molecule's hydrophobicity, which is crucial for its transport properties. The most common descriptor is LogP (the logarithm of the octanol-water partition coefficient), which can be calculated using various computational methods.

The focus in this context is on the generation of these chemical features, which form the independent variables in a QSAR equation. The selection of relevant descriptors is a critical step in building a robust and predictive model.

Table 5: Examples of QSAR Descriptors for this compound

| Descriptor Class | Descriptor Name | Chemical Feature Represented |

| Electronic | Partial Charge on Amino N | Local electron density; ability to act as a hydrogen bond acceptor. |

| Electronic | HOMO-LUMO Gap | Chemical reactivity and kinetic stability. |

| Steric | Molecular Volume | The space occupied by the molecule, relevant for receptor fitting. |

| Topological | Kappa Shape Indices | Quantify different aspects of the molecular shape. |

| Hydrophobic | Calculated LogP (CLogP) | Tendency to partition into nonpolar environments versus aqueous ones. |

Applications of N Methyl 4 Thiocyanatoaniline in Chemical Research and Development

Role as a Synthetic Intermediate for Complex Organic Molecules

The reactivity of the thiocyanate (B1210189) (-SCN) and the N-methylamino groups makes N-methyl-4-thiocyanatoaniline a key intermediate in the synthesis of more complex molecular structures. The thiocyanate group is particularly notable for its ability to be converted into a range of other sulfur-containing functionalities. acs.orgnih.gov This versatility allows for its use in constructing diverse molecular scaffolds.

Aryl thiocyanates, including this compound, are precursors for various functional groups such as thiophenols, thioethers, and disulfides. acs.orgnih.gov Furthermore, the thiocyanate group can participate in cyclization reactions. For instance, aniline (B41778) derivatives containing a thiocyanate group can undergo intramolecular cyclization to form benzothiazoles, a class of heterocyclic compounds with significant applications in medicinal and materials chemistry. nih.govjsynthchem.com The reaction often proceeds through an initial thiocyanation of the aniline, followed by a ring-closing step. nih.govchimia.ch This strategic use of the thiocyanate group's reactivity is fundamental to its role as a synthetic intermediate.

Research has demonstrated various methods for the thiocyanation of N-methylaniline to produce the target compound, highlighting its importance as a synthetic target itself before it is used in subsequent steps. rasayanjournal.co.in These methods include using reagents like ammonium (B1175870) thiocyanate with an oxidizing agent, which allows for the regioselective introduction of the thiocyanate group onto the aniline ring. rasayanjournal.co.insci-hub.se

Precursor for Advanced Materials

The structural features of this compound lend themselves to the development of specialized materials, leveraging the properties of both the aniline backbone and the reactive thiocyanate group.

Aniline and its derivatives have a long and significant history in the synthesis of dyes and pigments. nih.gov While specific applications of this compound in modern commercial dyes are not extensively documented, its structural similarity to known dye precursors, like 4-methyl-2-nitroaniline (B134579) (also known as Red Base GL), suggests its potential in this area. patsnap.com The aniline core is a classic chromophore, and modifications, such as the introduction of a thiocyanate group, can be used to tune the color and performance properties of the resulting dyes. The synthesis of indigo, for example, historically starts from aniline, and contaminants like N-methylaniline are often found in the commercial product, underscoring the role of this class of compounds in the dye industry. researchgate.net

Organic compounds are increasingly being investigated for use in advanced sensor technologies. researchgate.net Aniline derivatives are valuable starting materials for such applications. The thiocyanate group, with its specific electronic and bonding characteristics, can be exploited in the design of functional materials. While direct research on this compound as a sensor is limited, related thiocyanatoaniline compounds have been studied in the context of materials science. researchgate.net For example, the introduction of thiocyanate groups into organic molecules has been shown to influence their antifungal and antibacterial properties, which can be relevant for developing functional materials with antimicrobial surfaces. mdpi.com

The potential for this compound in polymer chemistry stems from the reactivity of its functional groups. The amino group of anilines can, in principle, participate in polymerization reactions to form polyanilines, a class of conducting polymers. Furthermore, the thiocyanate group offers a site for post-polymerization modification or for creating cross-linked polymer networks. Research on a related compound, 2-Nitro-4-thiocyanatoaniline (B119080), indicates its utility as a reagent for the synthesis of polymers. finechemical.net

Sensors and Functional Materials

Building Block for Pharmaceutical and Agrochemical Precursors (emphasizing synthetic utility, not product activity)

Aryl thiocyanates are recognized as crucial building blocks for synthesizing bioactive compounds. nih.govmdpi.com The thiocyanate functional group is a versatile precursor that can be transformed into various other groups necessary for the biological activity of the final product. nih.govmdpi.com

This compound serves as a precursor in the synthesis of more complex molecules that are intermediates in the production of pharmaceuticals and agrochemicals. acs.orgnih.gov For example, the synthesis of benzothiazole (B30560) derivatives, which are core structures in many pharmacologically active agents, can start from thiocyanated anilines. jsynthchem.comhumanjournals.com The process involves the cyclization of an ortho-thiocyanatoaniline, which can be prepared from the corresponding aniline. chimia.ch These benzothiazole structures are found in drugs with a wide range of activities, including antitumor and anti-inflammatory properties. jsynthchem.comhumanjournals.com

Similarly, in the agrochemical field, the synthesis of fungicides and other crop protection agents often involves heterocyclic intermediates that can be derived from aniline precursors. The thiocyanate group provides a reliable handle for constructing the sulfur-containing rings found in some active ingredients. chimia.ch For instance, 2-Nitro-4-thiocyanatoaniline is noted as an impurity of Albendazole, a pharmaceutical, and is used in the synthesis of heterocyclic compounds. finechemical.net

| Starting Material Class | Key Reaction | Intermediate/Product Class | Relevance |

|---|---|---|---|

| Substituted Anilines | Thiocyanation | Aryl Thiocyanates (e.g., this compound) | Pharmaceuticals, Materials Science acs.orgnih.gov |

| ortho-Thiocyanatoanilines | Intramolecular Cyclization | Benzothiazoles | Pharmaceuticals, Agrochemicals nih.govjsynthchem.comchimia.ch |

| Aryl Thiocyanates | Functional Group Transformation | Thiols, Sulfides, Thioethers | Complex Molecule Synthesis acs.orgnih.gov |

Reagents in Analytical Chemistry (e.g., specific detection methods)

While this compound is not a common analytical reagent itself, its precursor, N-methylaniline, and other aniline derivatives are used in various analytical methods. For instance, N-methyl-4-nitroaniline, a structurally similar compound, is used as a reference substance due to its polarizing properties. chemicalbook.com The synthesis of this compound can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), and its structure is confirmed by spectroscopic methods like NMR. rasayanjournal.co.inrsc.org The distinct signal of the thiocyanate group in IR spectroscopy (~2150 cm⁻¹) can be used for its identification. rsc.org

Ligand or Catalyst Precursor in Organometallic Chemistry

Based on a comprehensive review of the available chemical research, the application of this compound as a direct ligand or catalyst precursor in organometallic chemistry is not documented. Scientific literature primarily focuses on its synthesis and its role as a versatile building block in organic synthesis. The thiocyanate group (-SCN) and the N-methylaniline moiety present in the molecule offer potential coordination sites for metal ions. However, no studies were found that specifically explore the formation of organometallic complexes with this compound or its use as a precursor to generate catalytically active organometallic species. Further research would be required to investigate its potential in this area of chemistry.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl thiocyanates, including N-methyl-4-thiocyanatoaniline, is moving away from traditional methods that often rely on harsh reagents or heavy metal catalysts. tandfonline.com The focus is now on developing greener, more economical, and atom-efficient synthetic pathways. A significant trend is the direct thiocyanation of C-H bonds, which avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and reducing hazardous waste. jchemlett.com

Key areas of development include:

Metal-Free Catalysis : The use of inexpensive and readily available reagents like ammonium (B1175870) thiocyanate (B1210189) (NH4SCN) under metal-free conditions is a major advancement. jchemlett.com These methods offer high atom economy and produce non-toxic by-products, making the process more environmentally friendly. jchemlett.com

Photocatalysis : Visible-light-promoted reactions represent a green and efficient approach. researchgate.netnih.gov For instance, a photocatalyst-free method using visible light has been developed for the thiocyanation of anilines, where singlet oxygen is believed to be a key stimulant in the reaction. nih.govdoi.org

Mechanochemistry : Solvent-free synthesis using ball-milling techniques is gaining traction. rsc.orgnih.gov A mechanochemical method for aryl thiocyanation using ammonium persulfate and ammonium thiocyanate at room temperature has been reported, offering short reaction times and eliminating the need for complex workups. nih.govacs.org

Electrochemical Synthesis : Electrochemical methods provide a catalyst- and oxidant-free pathway for thiocyanation under ambient conditions, with preliminary studies suggesting the involvement of free radicals. rsc.orgrsc.org

Use of Greener Reagents : Research into non-toxic cyanide sources, such as hexacyanoferrates, is underway. rsc.org These reagents, which have a low toxicity profile, can be activated in benign solvent systems like water and ethyl acetate (B1210297) or through solvent-free mechanochemical methods. rsc.org

Table 1: Comparison of Modern Synthetic Routes for Aryl Thiocyanates

| Synthetic Strategy | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Direct C-H Thiocyanation | Uses reagents like NH4SCN to directly functionalize the aromatic ring. | High atom economy, shorter synthetic routes, avoids pre-functionalization. | jchemlett.com |

| Photocatalysis | Employs visible light, sometimes without a photocatalyst. | Green energy source, mild reaction conditions. | researchgate.netnih.govdoi.org |

| Mechanochemistry | Solvent-free reaction conducted in a ball mill. | Reduced solvent waste, short reaction times, simple workup. | rsc.orgnih.govacs.org |

| Electrochemistry | Catalyst- and oxidant-free method driven by electric current. | High selectivity, mild conditions, avoids chemical oxidants. | rsc.orgrsc.org |

| Biphasic/Green Reagents | Utilizes non-toxic cyanide sources like K3[Fe(CN)6] in sustainable solvent systems. | Enhanced safety, use of affordable and non-toxic reagents. | rsc.org |

Exploration of New Reactivity Modes and Derivatizations

This compound is a versatile building block, largely due to the rich chemistry of the thiocyanate functional group. rsc.orgnih.govrsc.org Future research is focused on unlocking new reactivity patterns to access a wider range of sulfur-containing compounds and novel molecular scaffolds.

Emerging areas of exploration include:

Precursor for Sulfur-Containing Functional Groups : The thiocyanate group is a valuable synthon for creating diverse organosulfur compounds such as thiols, thioethers, thioesters, and disulfides. rsc.orgnih.gov For example, the thiocyanate moiety can be displaced by nucleophiles or reduced to form thiols. vulcanchem.com

Isomerization to Isothiocyanates : Under certain conditions, organic thiocyanates can isomerize to the corresponding isothiocyanates, which are themselves valuable intermediates in organic synthesis. wikipedia.org

Use as a "CN" Source : Aryl thiocyanates are being investigated as organic cyanide sources in transition-metal-free, organophotoredox-catalyzed reactions. chemrxiv.org This approach allows for the synthesis of molecules like thiocyano-thioesters, with the disulfide by-product being recyclable, contributing to a circular chemical economy. chemrxiv.org

Cyclization Reactions : The thiocyanate group can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. For example, N-thiocyanato reagents can be used in cyclizations that exhibit exclusive 6-endo-dig selectivity. researchgate.net

Cross-Coupling Reactions : The development of new cross-coupling strategies involving the thiocyanate group will enable the formation of complex molecular architectures that are otherwise difficult to synthesize.

Advanced Characterization Techniques for Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. For reactions involving this compound, researchers are employing a suite of advanced analytical and spectroscopic techniques to elucidate the intricate pathways.

Key techniques and their applications include:

Spectroscopic Analysis : Techniques such as UV-vis spectroscopy, mass spectrometry, and various forms of nuclear magnetic resonance (NMR) spectroscopy are fundamental for identifying intermediates and products. researcher.lifersc.orgrsc.org For instance, detailed mechanistic studies on the photo-induced thiocyanation of alkenes have used these methods to reveal the transformations of the photocatalyst and key intermediates. researcher.life

Transient Absorption Spectroscopy : This technique allows for the detection and characterization of short-lived reaction intermediates, such as radicals or excited states, providing direct insight into the reaction mechanism. researcher.life

X-ray Absorption Spectroscopy (XAS) : XAS is a powerful tool for probing the electronic structure and local coordination environment of metal catalysts that may be used in certain thiocyanation reactions, helping to understand the catalyst's role throughout the catalytic cycle. researcher.life

Computational Studies : Density Functional Theory (DFT) calculations and other computational models are increasingly used to predict reaction pathways, transition state energies, and the regioselectivity of thiocyanation reactions, complementing experimental findings.

Radical Trapping Experiments : To distinguish between radical and ionic pathways, control experiments using radical scavengers are often performed. rsc.orgvulcanchem.com Studies on electrochemical thiocyanation suggest the involvement of free radical intermediates. rsc.org

Integration with Flow Chemistry and Automation for Scalability

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including safety, reproducibility, and efficiency. Flow chemistry, or continuous-flow processing, is emerging as a transformative technology to address these challenges in the synthesis of fine chemicals and pharmaceuticals. acs.orgchemanager-online.com

The integration of flow chemistry for the synthesis of this compound and its derivatives offers several advantages:

Enhanced Safety : Flow reactors have small reaction volumes, which mitigates the risks associated with highly exothermic or hazardous reactions. enantia.comeuropa.eu Unstable or toxic reagents can be generated in situ and consumed immediately, minimizing operator exposure. enantia.com

Precise Process Control : The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer. chemanager-online.comenantia.com This enables precise control over reaction parameters like temperature and residence time, leading to improved selectivity, higher yields, and better reproducibility. enantia.comcontractpharma.com

Scalability : Scaling up a flow process is often simpler than for batch reactions, as it can involve running the system for a longer duration ("sizing up") or by using multiple reactors in parallel ("numbering up"). enantia.com

Automation : Continuous flow systems can be readily integrated with online monitoring and automated control systems, enabling the development of fully automated processes with increased throughput. acs.org

Application in Multicomponent Reactions for Chemical Library Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. mdpi.com MCRs are highly valued for their efficiency and ability to rapidly generate libraries of complex molecules from simple precursors. The thiocyanate functional group is a competent component in various MCRs. mdpi.comacs.org

Future research will likely expand the use of this compound and related compounds in MCRs for several purposes:

Synthesis of Heterocycles : Ammonium thiocyanate and organic thiocyanates are used in MCRs to produce a wide array of heterocyclic compounds. researchgate.net For example, one-pot reactions involving ammonium thiocyanate have been developed for the facile synthesis of substituted thiophenes. researchgate.net

Drug Discovery : The ability to quickly generate diverse molecular scaffolds makes MCRs invaluable for creating chemical libraries for high-throughput screening in drug discovery programs. mdpi.com The inclusion of the this compound moiety can introduce unique physicochemical properties to the resulting library members.

Stereoselective Synthesis : MCRs involving thiocyanates have been developed for the stereoselective synthesis of complex structures, such as functionalized cyclopropanes, avoiding the use of less stable reagents like ylides. thieme-connect.com

Development of Novel MCRs : A key research direction is the design of new MCRs that exploit the unique reactivity of the thiocyanate group in this compound to access unprecedented molecular architectures. This includes exploring its role as a dipolarophile in cycloaddition reactions for synthesizing tetrazoles. acs.org

Q & A

Q. What are the recommended synthetic routes for N-methyl-4-thiocyanatoaniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of aromatic amines with thiocyanate substituents typically involves nucleophilic substitution or diazotization-thiocyanation. For example, nitro precursors (e.g., 4-nitroaniline derivatives) can undergo reduction to form the amine, followed by thiocyanation using potassium thiocyanate (KSCN) under acidic conditions. Optimization includes controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios of reagents (e.g., 1:1.2 amine:KSCN). Characterization of intermediates via TLC and spectroscopic methods (e.g., ¹H NMR) is critical for tracking reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of methyl (-CH₃), thiocyanate (-SCN), and aromatic protons. For instance, the methyl group typically appears as a singlet at ~δ 2.8–3.2 ppm in CDCl₃.

- HRMS (High-Resolution Mass Spectrometry) : To validate molecular weight (e.g., [M+H]⁺ peaks within ±2 ppm error).

- Melting Point Analysis : Consistency with literature values (if available) ensures purity.

- HPLC-UV/IR : For detecting impurities or degradation products.

Data from structurally similar compounds (e.g., 4-isocyano-2-nitroaniline derivatives) demonstrate the utility of these methods .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential toxicity of thiocyanate vapors.

- Storage : Store in amber glass vials at –20°C to prevent degradation; avoid contact with oxidizing agents.

- Waste Disposal : Neutralize acidic or basic residues before disposal in designated hazardous waste containers.

Toxicological profiles of related compounds (e.g., methylenedianiline) highlight risks of dermal absorption and respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Tautomerism or Solvent Effects : Compare NMR spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Impurity Interference : Use preparative HPLC to isolate pure fractions and re-analyze.

- Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation.

For example, discrepancies in nitroaniline derivatives were resolved by SCXRD, revealing unexpected hydrogen bonding patterns .

Q. What experimental strategies improve the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 2–12) at 40°C for 48 hours. Monitor via HPLC.

- Protective Group Chemistry : Acetylation of the amine group (e.g., using acetic anhydride) reduces hydrolysis susceptibility.

- Lyophilization : For long-term storage, lyophilize the compound to remove moisture.

Stability data for 4-methoxybenzylideneaniline analogs show enhanced stability in neutral to slightly acidic conditions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The energy gap between HOMO (nucleophile) and LUMO (electrophilic carbon) predicts reactivity.

- Solvent Effects : Include implicit solvent models (e.g., PCM for acetonitrile) to simulate reaction environments.

- Transition State Analysis : Identify rate-determining steps using NEB (Nudged Elastic Band) methods.

Studies on nitroaniline derivatives demonstrate correlations between computed activation energies and experimental yields .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.